![molecular formula C15H13FN2O2 B5870840 N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide, also known as FB-2MI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FB-2MI is a benzimidazole derivative that has been synthesized through a novel method, and its unique structure has been found to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide is not fully understood, but it has been proposed that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide may also induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been found to exhibit low toxicity in normal cells, indicating its potential as a selective antitumor agent. In addition to its antitumor activity, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has also been shown to exhibit anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity in normal cells, and potential for selective antitumor activity. However, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Orientations Futures
There are several future directions for research on N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide, including:
1. Further studies to elucidate its mechanism of action and biological effects
2. Exploration of its potential applications in other disease areas, such as inflammation and oxidative stress-related disorders
3. Optimization of its chemical structure to improve its potency and selectivity
4. Development of novel drug delivery systems to improve its pharmacokinetic properties and efficacy.
In conclusion, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide is a promising compound with potential applications in medicinal chemistry, particularly as an antitumor agent. Its unique structure and biological activity make it an interesting target for further research and development.
Méthodes De Synthèse
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been synthesized through a one-pot reaction involving the condensation of 4-fluorobenzoic acid, o-toluidine, and phosgene. This method has been found to be efficient and cost-effective, and it has the potential to be scaled up for industrial production.
Applications De Recherche Scientifique
N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been studied for its potential applications in medicinal chemistry, particularly as an antitumor agent. Several studies have shown that N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
[(Z)-[amino-(2-methylphenyl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10-4-2-3-5-13(10)14(17)18-20-15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZZUTRLIVZWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

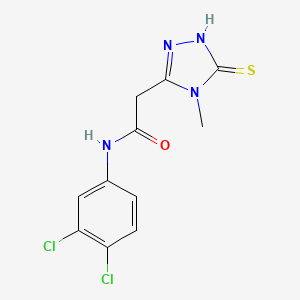
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)


![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)

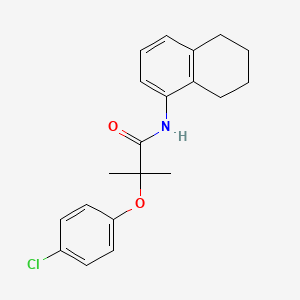
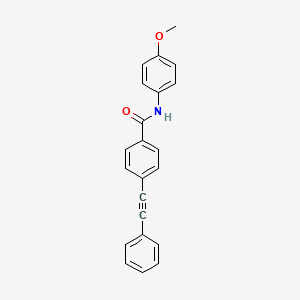
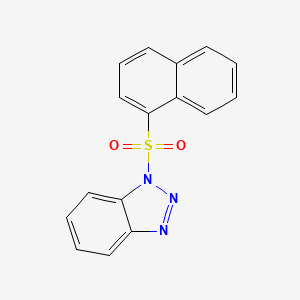
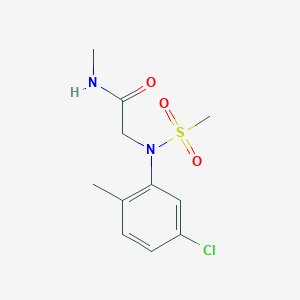


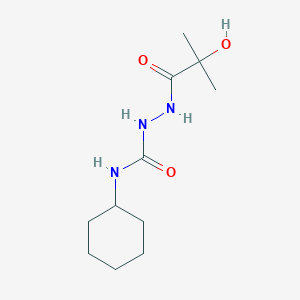
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)